(R)-Methyl 2-oxocyclopentanecarboxylate

Enantioselective Michael addition cinchona alkaloid β-ketoester

Sourcing a chiral, non-racemic cyclopentanone building block often means compromising between cost and enantiopurity. (R)-Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9) resolves this. · Enantioselective synthesis: Achieves >99% ee in diastereoselective cuprate additions, critical for prostaglandin and carbacyclin scaffolds. · Reduced characterization burden: The only cyclopentanone β-ketoester with published kinetic/thermodynamic data for Cr(III) and Fe(III) complexation, eliminating de novo method development. · Process-friendly: Higher density (1.145 g/mL) vs. ethyl ester simplifies phase separation; lower boiling point (105°C) aids gentle distillation in continuous flow.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B8253888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-oxocyclopentanecarboxylate
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1=O
InChIInChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3/t5-/m1/s1
InChIKeyPZBBESSUKAHBHD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-Oxocyclopentanecarboxylate: Chiral Cyclic β-Ketoester for Asymmetric Synthesis


(R)-Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9, C₇H₁₀O₃, MW 142.15) is a chiral, non-racemic cyclic β‑ketoester that serves as a versatile C‑5 building block in enantioselective synthesis . The compound features a cyclopentanone ring bearing a methyl ester at the α‑position, enabling dual reactivity as both a nucleophilic enolate precursor and an electrophilic ester. Its single stereogenic center at C‑1 makes it a critical intermediate for the construction of prostaglandin analogs, carbacyclins, and other bioactive cyclopentanoid scaffolds where absolute configuration is paramount [1].

Chiral C‑5 building block for enantioselective prostaglandin analog and carbacyclin scaffold synthesis
Non‑racemic cyclopentanone β‑ketoester with dual enolate/electrophilic ester reactivity
Defined (R) stereochemistry enables diastereoselective chiral auxiliary and asymmetric catalysis workflows

Why Generic Substitution Compromises Enantioselective Outcomes


In‑class cyclic β‑ketoesters such as ethyl 2‑oxocyclopentanecarboxylate (CAS 611‑10‑9) or the racemic methyl ester cannot be interchanged with the (R)-enantiomer without undermining stereochemical outcomes. The cinchona‑catalyzed Michael addition studies demonstrate that the enantioselectivity of this reaction is significantly influenced by the substrate structure, with the ethyl ester achieving an enantiomeric excess (ee) of up to 83% while the methyl ester is not reported to match this value under identical conditions [1]. Moreover, the Helmchen chiral-auxiliary approach relies on the diastereoselectivity imparted by the (R)-ester to produce enantiomerically pure 5‑substituted products, a result unattainable with the racemic or achiral ester variants [2]. Thus, for synthesis routes requiring defined absolute configuration, generic substitution introduces uncontrolled stereochemical risk.

Ethyl ester analog Michael addition ee may not match reported ethyl ester performance (≤83% ee); methyl ester enantioselectivity not documented under identical conditions.
Racemic methyl ester Lacks the stereochemical information required for diastereoselective cuprate conjugate additions in chiral auxiliary routes.
Achiral or ethyl variant Cannot provide enantiopure 5‑substituted products via Helmchen protocol; absolute configuration control is lost.

Product-Specific Quantitative Evidence Guide


Enantioselective Michael Addition: Ester Performance Under Cinchona Catalysis

Under cinchona alkaloid catalysis, ethyl 2‑oxocyclopentanecarboxylate achieves an enantiomeric excess (ee) of ≤83% in the Michael addition to methyl vinyl ketone at a low catalyst loading of 1:500. The methyl ester (R)-methyl 2-oxocyclopentanecarboxylate is not documented to reach this ee in head‑to‑head studies, indicating that the ethyl ester may be preferred for maximal enantioselectivity in this transformation. The substrate structure markedly influences enantioselectivity [1].

Michael Addition ee
Class-level
Ethyl ester ≤83% ee; Methyl ester not reported to match
Supports enantioselectivity context review for ester selection
Cinchona alkaloid catalysis, methyl vinyl ketone; catalyst ratio 1:500
Enantioselective Michael addition cinchona alkaloid β-ketoester chiral catalysis

Metal-Chelation Kinetics vs. Structural Analogs

The kinetics of monochelation of aqueous Cr(III) by methyl 2‑oxocyclopentanecarboxylate have been fully characterized, yielding thermodynamic and kinetic parameters. The enol tautomer of the methyl ester reacts with Cr(OH)²⁺ to form a monochelate complex. In contrast, the ethyl 2‑oxocyclopentanecarboxylate has not been subjected to analogous comprehensive kinetic profiling in the literature [1]. This quantitative kinetic data package provides a unique procurement advantage for applications requiring predictable metal‑binding behavior.

Cr(III) Chelation Kinetics
Reported
Full kinetic/thermodynamic dataset available; Ethyl ester: no comparable data
Enables metal-binding prediction without de novo characterization
Aqueous Cr(III), 50 °C, ionic strength 0.5 mol dm⁻³
chelation kinetics chromium(III) monochelation β-ketoester aqueous solution

Diastereoselective Cuprate Conjugate Addition for Enantiopure Products

The Helmchen protocol transforms (R)-methyl 2‑oxocyclopentanecarboxylate into enantiomerically pure 5‑substituted 2‑oxo‑cyclopentanecarboxylates via transesterification with camphor‑derived concave alcohols, followed by diastereoselective cuprate addition at −78 °C and ethanolysis. This route delivers products with >99% ee. Racemic or achiral methyl 2‑oxocyclopentanecarboxylate cannot provide the diastereoselectivity needed for this outcome [1].

Helmchen Chiral Auxiliary
Head-to-head
(R)-methyl ester yields >99% ee products; Racemic/achiral fail to induce asymmetry
Supports enantiopure building block access for natural product synthesis
Transesterification, cuprate addition at −78 °C, ethanolysis
chiral auxiliary conjugate addition enantiomerically pure natural product synthesis

Comparative Physicochemical Properties: Methyl vs. Ethyl Ester

The methyl ester exhibits a lower boiling point (105 °C/19 mmHg) and higher density (1.145 g/mL at 25 °C) compared to its ethyl analog (bp 102–104 °C/11 mmHg; density 1.054 g/mL at 25 °C). These differences arise from reduced molecular weight (142.15 vs. 156.18 g/mol) and altered intermolecular forces . The higher density and different boiling point may influence solvent selection and purification protocols in process chemistry.

Physical Properties
Data to verify
Density 1.145 vs. 1.054 g/mL (ethyl); bp 105 °C/19 mmHg vs. 102–104 °C/11 mmHg
May influence phase separation and distillation protocol selection
Literature values; verify for specific process conditions
boiling point density refractive index ester comparison

Iron(III) Sequestration as a Quantitative Iron Trap

Comprehensive thermodynamic and kinetic parameters for the double‑pathway monochelate complexation of iron(III) by methyl 2‑oxocyclopentanecarboxylate have been determined. The keto‑enol tautomerization rate constants are established as a function of temperature, yielding a fourth‑order enthalpic equation that indicates entropic control. No equivalent dataset exists for the ethyl ester [1].

Fe(III) Sequestration
Reported
Complete thermodynamic & kinetic parameters; Ethyl ester data absent
Supports iron-binding research without preliminary kinetic profiling
Variable‑temperature UV‑Vis; double‑pathway mechanism
iron chelation food chemistry tautomerization thermodynamics

Palladium-Catalyzed Enantioselective α‑Allylation Scope

Using a synergistic Pd/chiral primary amino acid catalyst system, 2‑oxocycloalkanecarboxylates undergo highly enantioselective α‑allylation. The methyl ester yields the allylated product with high ee, although the six‑membered ring analog (methyl 2‑oxocyclohexanecarboxylate) typically exhibits lower enantioselectivity . This establishes a ring‑size dependent selectivity trend where the five‑membered methyl ester outperforms the six‑membered ester.

Pd α‑Allylation Selectivity
Class-level
Cyclopentanone ester > cyclohexanone ester in enantioselectivity (ring‑size trend)
Ring‑size selectivity context review for quaternary stereocenter construction
Synergistic Pd/chiral amino acid catalysis; exact ee not abstracted
asymmetric allylation palladium catalysis synergistic catalysis quaternary stereocenter

Best Research and Industrial Application Scenarios


Enantioselective Synthesis of 5‑Substituted Chiral Building Blocks

As demonstrated by Helmchen et al., the (R)-methyl ester, when transesterified with camphor‑derived concave alcohols, enables diastereoselective cuprate conjugate addition to produce enantiomerically pure 5‑substituted 2‑oxo‑cyclopentanecarboxylates (>99% ee). These chiral building blocks serve as key intermediates for prostaglandin and carbacyclin natural product synthesis [1].

Metal‑Chelation Studies with Validated Kinetic Models

Where the binding of transition metals needs to be quantitatively understood (e.g., chromium waste remediation, iron sequestration in food systems), the methyl ester is the only cyclopentanone β‑ketoester for which complete kinetic and thermodynamic parameters for Cr(III) and Fe(III) complexation have been published [2][3]. This eliminates the need for de novo kinetic characterization.

Palladium‑Catalyzed Quaternary Stereocenter Construction

The methyl ester participates in synergistic Pd/chiral primary amino acid‑catalyzed α‑allylation to construct quaternary carbon centers with high enantioselectivity. As the cyclopentanone ester outperforms the cyclohexanone analog, it is the preferred substrate in heterocyclic and alkaloid synthesis programs .

Process Chemistry with High-Density Ester Solubility

With a density of 1.145 g/mL, the methyl ester is significantly denser than the ethyl analog (1.054 g/mL), enabling more efficient phase separation during aqueous work‑up. Its lower boiling point (105 °C vs 228 °C) facilitates gentle distillation and recovery in continuous‑flow processes .

Application
Selection Property
Validation Focus
5‑Substituted chiral building block synthesis
Stereochemical control via chiral auxiliary pathway
Diastereoselectivity and enantiomeric purity verification
Metal‑chelation kinetic studies
Validated kinetic dataset availability
Chelation model parameter review
Pd‑catalyzed quaternary stereocenter construction
Ring‑size dependent enantioselectivity profile
Enantioselectivity in allylation reactions
High‑density ester process chemistry
Physical property profile (density, boiling point)
Phase separation and distillation efficiency
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